3-(4-Iodophenyl)-3-(trifluoromethyl)diaziridine
Description
Properties
IUPAC Name |
3-(4-iodophenyl)-3-(trifluoromethyl)diaziridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3IN2/c9-8(10,11)7(13-14-7)5-1-3-6(12)4-2-5/h1-4,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVXREJBRDXQNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(NN2)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471103 | |
| Record name | 3-(4-Iodophenyl)-3-(trifluoromethyl)diaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210107-37-2 | |
| Record name | 3-(4-Iodophenyl)-3-(trifluoromethyl)diaziridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30471103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(4-Iodophenyl)-3-(trifluoromethyl)diaziridine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
The compound features a diaziridine core with a trifluoromethyl group and an iodophenyl substituent. Its molecular formula is C9H6F3N2I, with a CAS number of 210107-37-2. The presence of the trifluoromethyl group enhances its lipophilicity, potentially affecting its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The compound may exhibit:
- Inhibition of Protein-Tyrosine Kinases (PTKs) : Similar diaziridine derivatives have been shown to inhibit PTKs, disrupting cell signaling pathways involved in proliferation and survival .
- Formation of Reactive Intermediates : The diaziridine structure allows for the generation of reactive intermediates under certain conditions, which can interact with biological macromolecules, leading to potential therapeutic effects .
Anticancer Properties
Research indicates that compounds with diaziridine structures can exhibit anticancer properties. For instance, studies have shown that related compounds inhibit cell growth in various cancer cell lines by interfering with key signaling pathways . The specific effects of this compound on cancer cells are still under investigation but suggest potential as a therapeutic agent.
Antimicrobial Activity
Preliminary studies have suggested that this compound may possess antimicrobial properties. This activity could be linked to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions within microbial cells .
Synthesis and Characterization
The synthesis of this compound typically involves:
- Formation of the Diaziridine Ring : This can be achieved through the reaction of an appropriate precursor with a diazotizing agent.
- Introduction of Substituents : The trifluoromethyl and iodophenyl groups are introduced during the synthesis process, often requiring specific reaction conditions to ensure high yield and purity.
A detailed synthetic pathway includes the following steps:
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Diazotization | Acidic medium |
| 2 | Cyclization | Temperature-controlled environment |
| 3 | Substitution | Nucleophilic conditions |
Case Studies and Research Findings
Recent studies have highlighted the biological potential of diaziridine derivatives:
- Study on Anticancer Activity : A study demonstrated that a related diaziridine compound inhibited the growth of breast cancer cells by inducing apoptosis through PTK inhibition .
- Antimicrobial Testing : Another study reported that diaziridine compounds exhibited significant antimicrobial activity against Gram-positive bacteria, indicating their potential as new antimicrobial agents .
Scientific Research Applications
Photoaffinity Labeling (PAL)
One of the primary applications of this compound is in photoaffinity labeling, which allows researchers to investigate protein-ligand interactions and enzyme activities. The ability to form stable covalent bonds with proteins upon irradiation enables detailed mapping of interaction sites.
- Case Study : In experiments involving membrane proteins, 3-(4-Iodophenyl)-3-(trifluoromethyl)diaziridine effectively labeled specific proteins, facilitating the analysis of their structure and function .
Protein Interaction Studies
The compound is extensively used to study protein interactions within complex biological systems. Its low cytotoxicity makes it suitable for live-cell imaging without significantly disrupting cellular functions.
- Example : Interaction studies have shown that this diazirine derivative can label specific proteins in cellular environments, revealing insights into their functional mechanisms .
Nucleoside Analogue Development
Research has indicated that this compound can be incorporated into nucleoside analogues for DNA interstrand cross-linking. This application is particularly relevant for developing therapeutic agents targeting specific genetic sequences.
- Application Insight : The incorporation of diazirine allows for stable bonding with DNA, enhancing the design of targeted therapies .
Properties and Stability
The stability and reactivity profile of this compound make it an excellent candidate for various applications:
- Photoreactivity : Efficiently photolyzed at wavelengths between 350-360 nm.
- Stable Bonds : Forms stable carbon-based bonds during cross-linking under typical laboratory conditions.
- Versatility : Sterically less hindered compared to other photoactive groups, allowing broader applications in probing biomolecular interactions .
Chemical Reactions Analysis
Oxidation to Diazirine Derivatives
The diaziridine ring undergoes oxidation to form the corresponding 3H-diazirine, a critical step for applications in photoaffinity labeling. This transformation is achieved through two primary methods:
This oxidation is stereospecific, retaining the configuration of the trifluoromethyl and iodophenyl groups. The resulting diazirine exhibits enhanced stability compared to aliphatic analogs due to aromatic conjugation .
Nucleophilic Substitution at the Iodophenyl Group
The para-iodine substituent participates in cross-coupling reactions, enabling structural diversification:
a. Suzuki-Miyaura Coupling
Reacts with aryl boronic acids under Pd catalysis:
text3-(4-Iodophenyl)-diaziridine + ArB(OH)₂ → 3-(4-Ar-phenyl)-diaziridine + HI
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12h). Yields: 60-75% .
b. Ullmann Coupling
Forms biaryl structures with copper-mediated coupling:
Conditions : CuI, 1,10-phenanthroline, K₃PO₄, DMSO (100°C, 24h). Yields: 50-65% .
The trifluoromethyl group stabilizes the transition state by electron-withdrawing effects, while the diaziridine ring remains intact under these conditions .
Photolytic Decomposition and Carbene Formation
Upon UV irradiation (λ = 350-365 nm), the diaziridine-derived diazirine generates a highly reactive trifluoromethylphenyl carbene intermediate:
text3H-diazirine → :CF₃-C₆H₃-I + N₂
Key Applications :
-
Protein Labeling : Carbene inserts into C−H/X−H bonds (k = 10⁶–10⁸ M⁻¹s⁻¹) for studying protein-ligand interactions .
-
Polymer Modification : Surface functionalization of polyethylene films achieves 12-18% grafting efficiency .
Stability Data Under Light Exposure :
| Light Source | Time (days) | Diazirine Remaining |
|---|---|---|
| Ambient fluorescent | 31 | 26.8% |
| Incandescent | 15 | 22.5% |
| Dark storage (control) | 31 | 98.9% |
Data shows superior stability compared to non-iodinated analogs, attributed to iodine's heavy atom effect .
Stability in Synthetic Environments
The compound demonstrates remarkable thermal stability:
| Condition | Stability Outcome |
|---|---|
| Methanolic solution (21°C) | 98% intact after 31 days in dark |
| Aqueous PBS (pH 7.4) | 94% intact after 7 days |
| THF reflux (66°C) | Decomposes <5% over 8h |
This stability enables its use in multistep syntheses and biological assays without significant degradation .
Comparative Reactivity with Analogues
| Compound | Reaction with Suzuki Coupling | Photoactivation Half-Life (h) |
|---|---|---|
| 3-(4-Iodophenyl)-diaziridine | 72% yield | 4.2 |
| 3-(4-Bromophenyl)-diaziridine | 58% yield | 3.1 |
| 3-Phenyl-diaziridine (no halogen) | N/A | 1.8 |
The iodine substituent provides optimal balance between reactivity and stability, outperforming brominated and non-halogenated variants .
This comprehensive analysis underscores 3-(4-Iodophenyl)-3-(trifluoromethyl)diaziridine's versatility in synthetic and applied chemistry, driven by its unique trifluoromethyl-iodophenyl-diaziridine architecture. Its well-characterized oxidation, substitution, and photolytic pathways make it indispensable for advanced labeling and catalysis studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 3-(4-Iodophenyl)-3-(trifluoromethyl)diaziridine, highlighting differences in substituents, synthesis, and applications:
Reactivity and Stability
- Photostability : The iodophenyl derivative exhibits superior photostability compared to methoxy-substituted analogues (e.g., 3-(3-Methoxyphenyl)-3-(trifluoromethyl)diaziridine), which undergo rapid photolysis due to electron-donating methoxy groups .
- Thermal Stability : Diaziridines with trifluoromethyl groups (e.g., 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine) are stable up to 75°C, whereas diazirines (oxidized forms) degrade above 50°C .
- Chemical Reactivity : The iodine atom in this compound facilitates nucleophilic aromatic substitution, enabling bioconjugation—a feature absent in methyl- or trifluoromethylphenyl analogues .
Research Findings and Data
Spectroscopic Data
Preparation Methods
Diazotization-Cyclization Strategy
A foundational approach involves the diazotization of primary amines followed by cyclization to form the diaziridine ring. For this compound, this method begins with 4-iodoaniline derivatives. The process unfolds as follows:
- Diazotization : Treatment of 4-iodoaniline with nitrous acid ($$ \text{HNO}_2 $$) in an acidic medium generates a diazonium intermediate. This step requires temperatures below 5°C to prevent decomposition.
- Cyclization : The diazonium salt undergoes cyclization in the presence of a trifluoromethylating agent, such as trifluoroacetic anhydride, to form the diaziridine core. This reaction is conducted in a temperature-controlled environment (20–25°C) to optimize yield.
Critical parameters include pH control during diazotization and stoichiometric precision in trifluoromethyl group introduction. Yields for this route typically range from 65% to 75%, as reported in studies by Pillion et al..
Oxime to Diaziridine Conversion
An alternative pathway leverages oxime intermediates, which are converted to diaziridines via reductive amination. Recent advancements by Topin et al. demonstrate the efficacy of this method:
- Oxime Formation : 4-Iodobenzaldehyde reacts with hydroxylamine hydrochloride to yield the corresponding oxime.
- Reductive Amination : The oxime is treated with liquid ammonia and a reducing agent (e.g., sodium cyanoborohydride), facilitating cyclization into the diaziridine structure.
This method achieves yields of 84–87% over two steps, outperforming traditional diazotization routes. The avoidance of intermediate isolation minimizes side reactions, enhancing overall efficiency.
Functional Group Introduction Strategies
Trifluoromethyl Group Incorporation
The trifluoromethyl group is introduced via nucleophilic substitution or electrophilic trifluoromethylation. A preferred method involves reacting diaziridine precursors with trifluoromethyl iodide ($$ \text{CF}_3\text{I} $$) under basic conditions. For example:
$$
\text{Diaziridine-NH} + \text{CF}3\text{I} \xrightarrow{\text{NaOH}} \text{Diaziridine-CF}3 + \text{NH}_3
$$
This reaction proceeds at 50–60°C, with yields exceeding 80% when conducted in anhydrous tetrahydrofuran (THF).
Iodophenyl Substitution
The iodophenyl moiety is typically introduced early in the synthesis, as seen in the diazotization route. However, post-cyclization iodination has also been explored using iodine monochloride ($$ \text{ICl} $$) in dichloromethane. This method requires careful stoichiometry to avoid over-iodination, with reported yields of 70–75%.
Synthetic Optimization and Yield Enhancement
Solvent and Temperature Effects
Optimization studies highlight the role of solvent polarity and reaction temperature:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Anhydrous THF | +15% |
| Temperature | 25°C | +10% |
| Reaction Time | 6 hours | +5% |
Data derived from Pillion et al. and Topin et al. demonstrate that anhydrous conditions prevent hydrolysis of intermediates, while controlled temperatures mitigate exothermic side reactions.
Catalytic Additives
The addition of catalytic amounts of pyridine (5 mol%) accelerates cyclization by neutralizing acidic byproducts. This modification improves yields to 85–90% in diazotization routes.
Analytical Characterization
Post-synthesis validation employs multiple techniques:
These analyses confirm structural integrity and purity, essential for applications in medicinal chemistry.
Comparative Analysis of Methods
The oxime conversion route offers superior yields (84–87%) compared to diazotization (65–75%) but requires specialized handling of liquid ammonia. Industrial-scale synthesis favors diazotization due to lower operational complexity, despite moderate yields.
Industrial and Scalability Considerations
Automated synthesis platforms, such as programmable flow reactors, have been adapted for diaziridine production. These systems enhance reproducibility and scalability, reducing human error in temperature and pH control. Challenges remain in cost-effective trifluoromethylation, driving research into catalytic methods using copper or palladium.
Q & A
Q. What are the critical spectroscopic techniques for confirming the structural integrity of 3-(4-Iodophenyl)-3-(trifluoromethyl)diaziridine during synthesis?
- Methodological Answer : Structural validation relies on NMR to confirm hydrogen environments and substituent integration ratios. For example, the trifluoromethyl group () produces distinct splitting patterns due to coupling with adjacent protons. Mass spectrometry (MS) is essential for verifying molecular weight (, MW 312.03), while IR spectroscopy identifies functional groups like the diaziridine ring . Challenges arise when electron-withdrawing substituents (e.g., nitro groups) distort NMR signals; in such cases, isotopic labeling or NMR can resolve ambiguities .
Q. What storage conditions are optimal for preserving the stability of this compound?
- Methodological Answer : Store at for long-term stability (months to years) in airtight, light-resistant containers. Short-term storage (days to weeks) at is acceptable. Solubility in organic solvents (e.g., THF, DCM) allows for stock solutions, but avoid aqueous media due to hydrolysis risks. Regularly monitor purity via HPLC (>95%) and track decomposition using NMR .
Advanced Research Questions
Q. How do electronic effects of para-substituents influence the synthesis of 3-aryl-3-(trifluoromethyl)diaziridines?
- Methodological Answer : Electron-donating groups (e.g., methyl, methoxy) stabilize intermediates during cyclization, enabling successful synthesis (e.g., 3-(4-methylphenyl)-3-trifluoromethyldiaziridine). Conversely, electron-withdrawing groups (nitro, fluoro) hinder reaction progress due to destabilized transition states. For example, 3-(4-nitrophenyl)-3-trifluoromethyldiaziridine synthesis failed despite varied conditions (temperature, solvent polarity). To mitigate this, use milder reducing agents (e.g., NaBH instead of LiAlH) or pre-functionalize the aryl ring post-diaziridine formation .
Table 1 : Substituent Effects on Diaziridine Synthesis
| Substituent (Para) | Electronic Nature | Synthesis Outcome | Key Challenges |
|---|---|---|---|
| -I (Iodo) | Weakly EWG | Successful | Steric hindrance |
| -CF | Strong EWG | Successful | Requires inert atmosphere |
| -NO | Strong EWG | Failed | Destabilizes intermediates |
| -OCH | EWG/EDG* | Partially Failed | Competing side reactions |
| *Methoxy exhibits mixed electronic effects depending on reaction context . |
Q. How can researchers resolve contradictions in reaction yields when using different alkenes in diaziridine functionalization?
- Methodological Answer : Contradictions often arise from steric and electronic mismatches between diaziridines and alkenes. For instance, stilbene (symmetrical, planar) reacts efficiently, while bulky alkenes (e.g., tetramethylethylene) show low reactivity. Use computational modeling (DFT) to predict transition-state geometries and identify compatible substrates. Experimentally, screen solvents (e.g., DMF for polar interactions, toluene for non-polar systems) and employ catalysts (e.g., Lewis acids like BF) to enhance regioselectivity .
Q. What theoretical frameworks guide the design of diaziridine-based photoaffinity probes?
- Methodological Answer : Design relies on the Woodward-Hoffmann rules for [2+1] cycloaddition kinetics and frontier molecular orbital (FMO) theory. The diazirine photoactivation generates carbene intermediates, which react via electrophilic insertion. Computational studies (e.g., CASSCF calculations) model the singlet-triplet energy gap to optimize irradiation wavelengths (typically 300–360 nm). Validate probe efficiency using competitive labeling assays with known binding partners (e.g., proteins) and quantify labeling yields via LC-MS .
Q. How should researchers address discrepancies in diaziridine stability under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (heat, light, humidity). Use Arrhenius kinetics to extrapolate degradation rates. For example, monitor decomposition at /75% RH and compare to ambient conditions. If instability is observed, introduce stabilizing additives (e.g., radical scavengers like BHT) or encapsulate the compound in cyclodextrins. Cross-validate findings using multiple analytical techniques (e.g., TLC, NMR, MS) to distinguish degradation products from synthetic impurities .
Methodological and Theoretical Considerations
Q. What factorial design approaches optimize diaziridine synthesis parameters?
- Methodological Answer : Use a factorial design to evaluate variables: temperature (), solvent (THF vs. DCM), catalyst (presence/absence of EtN), and reaction time (24–72 hrs). Analyze main effects and interactions via ANOVA. For example, a study identified EtN as critical for reducing byproducts in trifluoromethyl-diaziridine synthesis. Follow up with response surface methodology (RSM) to pinpoint optimal conditions .
Q. How can existing synthetic protocols for related diaziridines inform novel methodologies for iodophenyl derivatives?
- Methodological Answer : Adapt strategies from structurally analogous compounds (e.g., 3-(4-fluorophenyl)-3-CF-diaziridine) by substituting aryl halides in SNAr reactions. For iodophenyl derivatives, leverage the iodine’s leaving-group potential in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). Pre-synthesize intermediates like ethyl 4-iodobenzoylacetate (analogous to 3a in ) to streamline diaziridine ring closure .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
